

# An In-depth Technical Guide to 3-Cyclohexylpropan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**3-Cyclohexylpropan-1-ol**, with the chemical formula C<sub>9</sub>H<sub>18</sub>O, is a primary alcohol characterized by a cyclohexane ring attached to a propanol group.[1][2] Its unique combination of a polar hydroxyl group and a nonpolar cyclohexyl moiety imparts amphiphilic properties, making it a valuable intermediate in various chemical syntheses. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and applications, with a particular focus on its relevance in research and pharmaceutical development.

#### **Chemical and Physical Properties**

**3-Cyclohexylpropan-1-ol** is a clear, colorless, viscous liquid at room temperature. A summary of its key quantitative data is presented in Table 1.



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	[1][2]
Molecular Weight	142.24 g/mol	[1][2]
CAS Number	1124-63-6	[1][2]
IUPAC Name	3-cyclohexylpropan-1-ol	[2]
Boiling Point	218 °C (lit.)	
Density	0.937 g/mL at 25 °C (lit.)	_
Refractive Index (n20/D)	1.466 (lit.)	_
Flash Point	102 °C (215.6 °F) - closed cup	_

## Synthesis of 3-Cyclohexylpropan-1-ol

A common and effective method for the synthesis of **3-Cyclohexylpropan-1-ol** is the catalytic hydrogenation of **3-phenylpropan-1-ol**. This reaction involves the saturation of the aromatic ring of the precursor to form the corresponding cycloalkane.

# Experimental Protocol: Catalytic Hydrogenation of 3-Phenylpropan-1-ol

#### Materials:

- 3-phenylpropan-1-ol
- Ruthenium on carbon (Ru/C) catalyst (5%)
- Ethanol (solvent)
- High-pressure autoclave equipped with a magnetic stirrer and temperature controller
- Hydrogen gas (high purity)

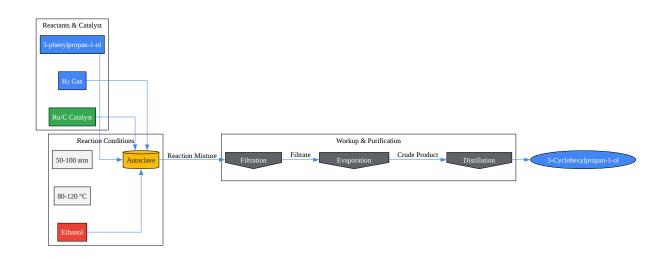
#### Procedure:



- In a high-pressure autoclave, a solution of 3-phenylpropan-1-ol in ethanol is prepared.
- The 5% Ru/C catalyst is carefully added to the solution. The typical catalyst loading is 1-5% by weight relative to the substrate.
- The autoclave is sealed and purged several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
- The reaction mixture is stirred and heated to a temperature of 80-120 °C.
- The autoclave is pressurized with hydrogen gas to 50-100 atm.
- The reaction is allowed to proceed for 4-8 hours, during which the uptake of hydrogen is monitored.
- Upon completion, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released.
- The reaction mixture is filtered to remove the catalyst.
- The solvent (ethanol) is removed from the filtrate under reduced pressure using a rotary evaporator.
- The crude 3-Cyclohexylpropan-1-ol is then purified by vacuum distillation to yield the final product.

Workflow of the Synthesis:





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Synthesis workflow for **3-Cyclohexylpropan-1-ol**.

# **Spectroscopic Data and Structural Elucidation**

The structure of **3-Cyclohexylpropan-1-ol** can be confirmed by various spectroscopic techniques.

## <sup>1</sup>H NMR Spectroscopy



The <sup>1</sup>H NMR spectrum provides detailed information about the proton environments in the molecule.

Assignment	Chemical Shift (ppm)
-CH <sub>2</sub> -OH (t)	3.57
-CH <sub>2</sub> -CH <sub>2</sub> -OH (m)	1.55
Cyclohexyl-CH <sub>2</sub> - (m)	1.22
Cyclohexyl protons (m)	1.75-1.60, 1.20, 0.88
-OH (s)	3.08

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum was recorded in CDCl<sub>3</sub>.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments.

Assignment	Chemical Shift (ppm)
-CH <sub>2</sub> -OH	63.2
-CH <sub>2</sub> -CH <sub>2</sub> -OH	31.0
Cyclohexyl-CH <sub>2</sub> -	34.5
Cyclohexyl-CH-	37.8
Cyclohexyl-CH <sub>2</sub> - (adjacent to CH)	33.4
Cyclohexyl-CH <sub>2</sub> - (meta to substituent)	26.8
Cyclohexyl-CH2- (para to substituent)	26.4

#### Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.



Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
3330 (broad)	O-H stretch	Strong
2920, 2850	C-H stretch (cyclohexyl and alkyl)	Strong
1450	C-H bend (scissoring)	Medium
1050	C-O stretch (primary alcohol)	Strong

#### **Mass Spectrometry**

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Proposed Fragment
142	5	[M] <sup>+</sup> (Molecular Ion)
124	15	[M - H₂O] <sup>+</sup>
96	100	[C7H12]+
83	55	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Cyclohexyl cation)
82	98	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
81	93	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
67	69	[C₅H <sub>7</sub> ]+
55	96	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

# **Applications in Research and Drug Development**

**3-Cyclohexylpropan-1-ol** serves as a versatile building block in organic synthesis. Its applications span various fields, from fragrances to materials science and pharmaceuticals.

## **Fragrance and Flavor Industry**

Due to its mild, sweet, and balsamic odor, **3-Cyclohexylpropan-1-ol** and its derivatives are used in the fragrance industry. It can be used as a component in perfume compositions and as



a precursor for the synthesis of other fragrance compounds with more complex scent profiles.

#### **Materials Science**

The presence of the cyclohexyl group can influence the physical properties of polymers and liquid crystals. **3-Cyclohexylpropan-1-ol** can be used as a monomer or a modifying agent to impart specific characteristics such as thermal stability and mesomorphic properties to materials.

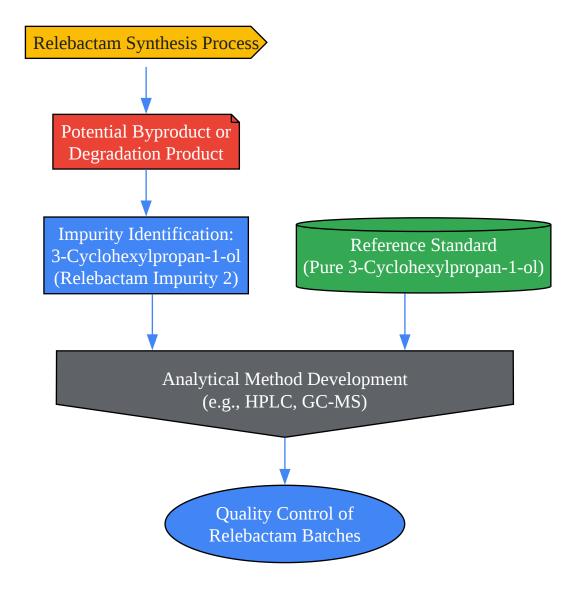
# Pharmaceutical Applications and the "Relebactam Impurity 2" Designation

The cyclohexyl moiety is a common structural feature in many pharmaceutical compounds, as it can influence a molecule's lipophilicity and three-dimensional conformation, which are critical for its interaction with biological targets.[3]

Some chemical suppliers list **3-Cyclohexylpropan-1-ol** as "Relebactam Impurity 2". Relebactam is a  $\beta$ -lactamase inhibitor used in combination with antibiotics to combat bacterial resistance.[4][5][6] While the exact origin of **3-Cyclohexylpropan-1-ol** as an impurity in the synthesis of Relebactam is not detailed in the available scientific literature or official documentation, its designation as a potential impurity suggests that it may arise as a byproduct or a degradation product during the manufacturing process. The synthesis of complex molecules like Relebactam often involves multiple steps and various reagents, and the presence of residual starting materials or byproducts from side reactions can lead to the formation of impurities.[1][3][7] For drug development professionals, the identification and control of such impurities are crucial for ensuring the safety and efficacy of the final pharmaceutical product. The availability of pure **3-Cyclohexylpropan-1-ol** as a reference standard is therefore important for the development of analytical methods to detect and quantify this potential impurity in batches of Relebactam.

Logical Pathway for Impurity Analysis:





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Logical workflow for the analysis of potential impurities.

#### Conclusion

**3-Cyclohexylpropan-1-ol** is a valuable chemical intermediate with a range of applications. Its synthesis via the catalytic hydrogenation of 3-phenylpropan-1-ol is a well-established method. The detailed spectroscopic data provided in this guide serves as a useful reference for its identification and characterization. For professionals in the pharmaceutical industry, the potential of this compound to be an impurity in the synthesis of drugs like Relebactam highlights the importance of robust analytical methods for quality control, for which pure **3-**



**Cyclohexylpropan-1-ol** serves as an essential reference standard. Further research into its specific role and formation as a pharmaceutical impurity would be beneficial for the field.

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